2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
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Overview
Description
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the phthalazine family, known for its significant biological and pharmacological properties .
Preparation Methods
The synthesis of 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide typically involves the reaction of phthalazine derivatives with hydrazine derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It has been studied for its potential antimicrobial, antitubercular, and anticancer properties.
Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase in Mycobacterium tuberculosis, by binding to the active site and preventing the enzyme from functioning properly . This inhibition can lead to the disruption of essential biological processes, ultimately resulting in the death of the microorganism .
Comparison with Similar Compounds
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide can be compared with other phthalazine derivatives, such as:
Phthalazine: The parent compound, known for its antimicrobial and antitumor properties.
1,3,4-Oxadiazolyl-1,2,3-triazole derivatives: These compounds exhibit potent antitubercular activity and are structurally related to this compound.
Hydralazine: A well-known antihypertensive agent that shares the phthalazine core structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-15-11(17)8-5-3-2-4-7(8)9(14-15)6-10(16)13-12/h2-5H,6,12H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQZAHMWXIRVRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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